1-(2-Chlorobenzyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a potent and selective inhibitor of the enzyme Elongase of Long Chain Fatty Acids Family 6 (ELOVL6) []. ELOVL6 plays a crucial role in the elongation of saturated and monosaturated fatty acids, which are involved in various metabolic processes.
1-(2-Chlorobenzyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione acts by inhibiting the enzyme ELOVL6 []. While the precise mechanism is not fully elucidated in the provided literature, the inhibition of ELOVL6 leads to a reduction in the elongation of long-chain fatty acids. This disruption of fatty acid elongation has implications for metabolic processes and potentially for conditions like insulin resistance [].
1-(2-Chlorobenzyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione, also referred to as "Compound A" in the provided research, has been explored for its potential as a pharmacological tool in understanding the role of ELOVL6 and its therapeutic potential [].
In Vitro Studies: Compound A effectively inhibited both mouse and human ELOVL6 in a dose-dependent manner. It demonstrated significant selectivity for ELOVL6, being over 30 times more selective for ELOVL6 compared to other members of the ELOVL family. Importantly, Compound A successfully reduced the elongation index of fatty acids in hepatocytes, indicating its ability to penetrate cell membranes and inhibit ELOVL6 intracellularly [].
In Vivo Studies: Oral administration of Compound A in mice resulted in high plasma and liver exposure. Furthermore, it effectively reduced the elongation index of fatty acids in the liver [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4